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molecular formula CS2 B031411 Carbon disulfide CAS No. 75-15-0

Carbon disulfide

Cat. No. B031411
M. Wt: 76.15 g/mol
InChI Key: QGJOPFRUJISHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731336

Procedure details

Sixty milliliters of carbon disulfide were added to 200 ml of diethyl ether. The solution was chilled to -5° C. and slowly added to a solution of 138 ml of ethanolamine in 250 ml of ethanol. After holding the mixture at ambient temperature for 16 hours, the resulting top layer was decanted and the residual oil washed twice with 50 ml of diethyl ether. To the oil was added a solution of 71 g of chloroacetic acid in 150 ml of 5N sodium hydroxide at 0° C. The cooling bath was removed and the reaction was allowed to stand for 75 minutes. The mixture was poured into 400 ml of 6N hydrochloric acid and the resulting mixture heated to 91° C. for 20 minutes. The heat was removed, and the solution allowed to stand for 5 hours at ambient temperature. An oily organic layer was separated from the aqueous layer and the aqueous layer extracted twice with 250 ml of ethyl acetate. The organic layers were combined, washed twice with a saturated sodium chloride solution, dried and concentrated in vacuo to provide 113.4 g of the desired subtitled intermediate, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=[S:2].C([O:6][CH2:7][CH3:8])C.[CH2:9]([CH2:11][NH2:12])[OH:10]>C(O)C>[OH:10][CH2:9][CH2:11][N:12]1[C:7](=[O:6])[CH2:8][S:2][C:1]1=[S:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
138 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the resulting top layer was decanted
WASH
Type
WASH
Details
the residual oil washed twice with 50 ml of diethyl ether
ADDITION
Type
ADDITION
Details
To the oil was added a solution of 71 g of chloroacetic acid in 150 ml of 5N sodium hydroxide at 0° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
The mixture was poured into 400 ml of 6N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated to 91° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The heat was removed
WAIT
Type
WAIT
Details
to stand for 5 hours at ambient temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
An oily organic layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice with 250 ml of ethyl acetate
WASH
Type
WASH
Details
washed twice with a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
OCCN1C(SCC1=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 113.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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